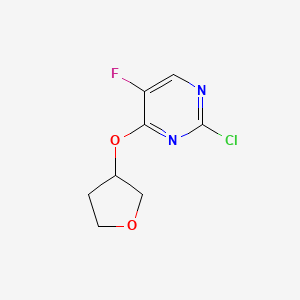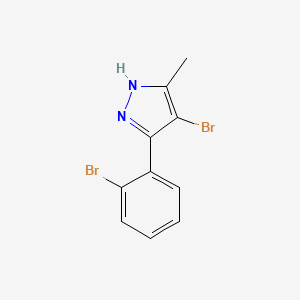
4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole
Vue d'ensemble
Description
The compound “4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole” is a brominated pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The bromine atoms and the methyl group attached to the pyrazole ring could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the pyrazole ring, the bromine atoms, and the methyl group. The bromine atoms are likely to be electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the bromine atoms and the pyrazole ring. Bromine atoms are often involved in electrophilic aromatic substitution reactions . The pyrazole ring could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the pyrazole ring. For example, bromine atoms can increase the density and boiling point of a compound .Applications De Recherche Scientifique
Biological Activity in Aquatic Organisms
Pyrazole derivatives, including the compound , have been studied for their biological activities in aquatic organisms. For instance, their effects on rainbow trout alevins, Oncorhynchus mykiss, have been explored. These studies often focus on key enzyme potentials, such as cholinesterases, and their relation to changes in biological behavior .
Pharmacological Applications
The nitrogen-based hetero-aromatic ring structure of pyrazoles serves as a scaffold for the development of new drugs. Pyrazolines and their derivatives are known for their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Oxidative Stress and Disease Development
Research has linked the overexpression of reactive oxygen species (ROS) and oxidative stress to disease development. Pyrazole derivatives are being studied for their potential to affect oxidative stress markers, such as malondialdehyde (MDA), which is a common biomarker for cellular and tissue oxidative injury .
Neurological Research
The compound’s impact on acetylcholinesterase (AchE) activity is of interest in neurological research. AchE is a principal enzyme in the cholinergic nervous system, and its reduced activity can lead to behavioral changes and body movement impairment in both mammals and fish .
Synthetic Chemistry
Pyrazole derivatives are valuable in synthetic chemistry for creating new molecules with potential applications in various fields. The presence of bromo functionality allows for halogen exchange or coupling chemistry, which is crucial for synthesizing new compounds .
Material Chemistry
Functionalized derivatives of thiophene, which share structural similarities with the compound , contribute significantly to the growth of material chemistry. They show promise in developing new technologies in electronics, as well as applications in agrochemical and pharmaceutical fields .
Mécanisme D'action
Mode of Action
- The bromine atoms in the compound can undergo free radical bromination reactions. For instance, N-bromosuccinimide (NBS) can initiate a radical-chain mechanism, leading to the substitution of hydrogen atoms at the benzylic position with bromine atoms . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation. This resonance stabilization favors substitution at the benzylic position .
Safety and Hazards
As with any chemical compound, handling “4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole” would require appropriate safety measures. The presence of bromine atoms could potentially make this compound hazardous, as bromine-containing compounds can be irritants and are often harmful if inhaled, ingested, or come into contact with the skin .
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDMWXSRSGBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



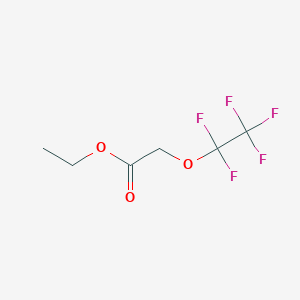


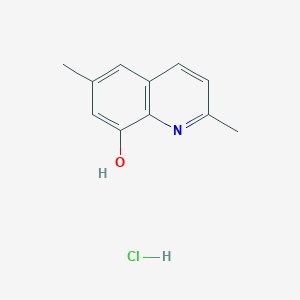
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)
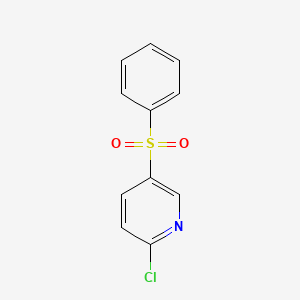
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)

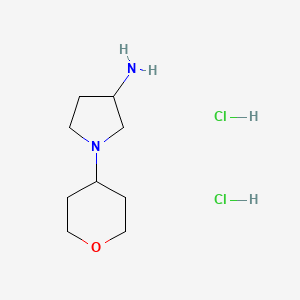
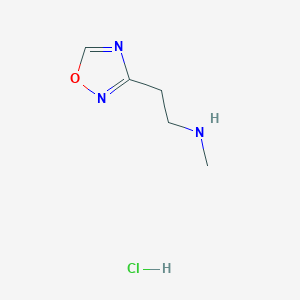
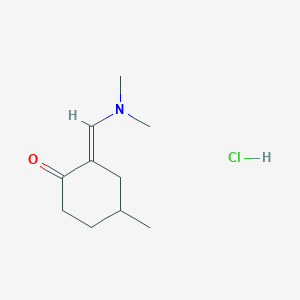
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)

